2-Amino-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-Amino-1,3-benzothiazole-6-sulfonamide is a chemical compound that is part of the benzothiazole family, which is characterized by a heterocyclic aromatic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, where it may serve as a building block for the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a related compound, was achieved through the cyclization of phenylthiourea, which itself was prepared from 4-chloro-2-(trifluoromethyl)aniline and ammonium thiocyanate in hydrochloric acid . This process highlights the intricate steps often required to synthesize benzothiazole sulfonamides and their derivatives.
Molecular Structure Analysis
The molecular structure of benzothiazole sulfonamides is characterized by the presence of a benzothiazole ring system. In the case of 2,3-dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate, a related sulfonation intermediate, the endocyclic nitrogen atom is protonated, forming an ion pair . This structural feature is crucial as it can influence the compound's reactivity and interaction with other molecules, such as through hydrogen bonding.
Chemical Reactions Analysis
Benzothiazole sulfonamides can undergo various chemical reactions, including condensation and oxidative cyclization. For example, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines involves condensation with β-diketones or β-ketoesters, followed by oxidative cyclization . Additionally, sulfonamides can be synthesized through reactions with amines, as described for benzimidazole-4-sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups can enhance solubility in water and contribute to the formation of hydrogen bonds, as seen in the structures of the sulfonation intermediates and final products . The substituents on the benzothiazole ring, such as chloro or trifluoromethyl groups, can also affect the compound's reactivity and interaction with biological targets, as observed in the inhibitory activity of benzene-1-sulfonamides towards carbonic anhydrase enzymes .
Scientific Research Applications
Metabolic Transformation
2-Amino-1,3-benzothiazole-6-sulfonamide undergoes complete metabolism in several animals, forming urinary metabolites like benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This metabolic process involves the replacement of the sulfonamide by glutathione, leading to various intermediate and end products (Colucci & Buyske, 1965).
Chemical Reactivity
Benzothiazole-2-sulfonamides, including 2-Amino-1,3-benzothiazole-6-sulfonamide, react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction can be utilized as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).
Inhibition Studies
A series of benzo[d]thiazole-5- and 6-sulfonamides, including 2-Amino-1,3-benzothiazole-6-sulfonamide, has been synthesized and studied for the inhibition of human carbonic anhydrase isoforms. This research found that these compounds are effective inhibitors of these isoforms, with potential therapeutic applications (Abdoli et al., 2017).
Structural and Theoretical Studies
The compound's structural properties have been extensively studied, including the sulfonation intermediate and final product forms. These studies provide insights into the molecular structure and potential interactions (Kruszyński & Trzesowska-Kruszynska, 2009).
Antimicrobial and Drug Likeness Analysis
2-Amino-1,3-benzothiazole-6-sulfonamide derivatives have been synthesized and analyzed for antimicrobial activities, drug likeness, and density functional theory (DFT) analysis. These studies are essential for understanding the therapeutic potential of these compounds (Hassan et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives, including those with 2-Amino-1,3-benzothiazole-6-sulfonamide, have been investigated for their effectiveness as corrosion inhibitors for carbon steel. This application is significant in industrial settings to prevent material degradation (Hu et al., 2016).
Anticonvulsant Activity
Compounds derived from 2-Amino-1,3-benzothiazole-6-sulfonamide have been synthesized and evaluated for their anticonvulsant potential. This demonstrates the potential therapeutic application of these compounds in treating seizures and related disorders (Khokra et al., 2019).
Safety And Hazards
Future Directions
The future directions of 2-Amino-1,3-benzothiazole-6-sulfonamide research could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJUKQLMOOVGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352715 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzothiazole-6-sulfonamide | |
CAS RN |
18101-58-1 | |
Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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